molecular formula C34H34N4O4 B1217034 protoporphyrin IX CAS No. 553-12-8

protoporphyrin IX

Cat. No. B1217034
CAS RN: 553-12-8
M. Wt: 562.7 g/mol
InChI Key: ZCFFYALKHPIRKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

PpIX synthesis involves several enzymatic steps starting from glycine and succinyl-CoA, leading to the formation of δ-aminolevulinic acid (ALA), which then undergoes various transformations. Chrominski et al. (2013) explored novel molecular hybrids between cobyrinate and PpIX, synthesizing molecules via the CuAAC reaction, which showed significant biological activity by activating soluble guanylyl cyclase (Chrominski, Proinsias, Martin, & Gryko, 2013). Additionally, Maximova et al. (2013) developed an efficient method for the synthesis of PpIX-derived amides, expanding the functional applications of PpIX in biological contexts (Maximova, Pisarek, & Gryko, 2013).

Molecular Structure Analysis

Protoporphyrin IX is characterized by its complex structure, consisting of four pyrrole rings linked via methine bridges, forming a large, planar, and conjugated system. This structure is essential for its ability to bind metals, particularly iron, leading to heme formation. The synthesis and characterization of novel PpIX derivatives have been explored to understand their structural properties and reactivity (Bakleh, Sol, Granet, Deleris, Estieu-Gionnet, & Krausz, 2010).

Chemical Reactions and Properties

PpIX participates in various chemical reactions, especially those involving metal ion coordination and redox chemistry, due to its role as a heme precursor. Its chemical reactivity is central to its biological functions and applications in photodynamic therapy (PDT) and diagnosis. Eshghi et al. (2013) demonstrated the potential of PpIX conjugated gold nanoparticles for cervical cancer therapy, highlighting its photosensitizing properties (Eshghi, Sazgarnia, Rahimizadeh, Attaran, Bakavoli, & Soudmand, 2013).

Physical Properties Analysis

The physical properties of PpIX, such as its fluorescence under specific wavelengths, are crucial for its diagnostic applications. Its photophysical properties allow for its use in fluorescence-guided surgeries and the detection of cancerous tissues. The dynamics of PpIX accumulation and its fluorescence properties have been studied across different cell lines to optimize its use in medical applications (Gorbenko, Belashov, Belyaeva, Kornilova, Litvinov, Semenova, & Vasyutinskii, 2021).

Chemical Properties Analysis

The chemical properties of PpIX, including its solubility, reactivity, and photodynamic activity, are essential for its biological functions and therapeutic applications. Its ability to generate reactive oxygen species (ROS) when exposed to light is the basis for its use in PDT. Tachikawa et al. (2014) synthesized PpIX lipids to form micelles and liposomes, demonstrating its potential in delivering hydrophobic photosensitizers to cancer cells (Tachikawa, El-Zaria, Inomata, Sato, & Nakamura, 2014).

Scientific Research Applications

Theranostic Applications

Protoporphyrin IX (PpIX) demonstrates significant potential in the realm of theranostics, particularly when derived from 5-aminolevulinic acid (5-ALA). It acts as a sustainable endogenous photosensitizer, playing a crucial role in medical research and therapeutic diagnostics. A comprehensive scientometric study highlights its widespread use and emerging trends in this field, emphasizing nanotechnology's role in enhancing its delivery and therapeutic efficacy (Zhou et al., 2022).

Interaction with Blood Proteins

PpIX has been shown to interact with human red blood cells, hemoglobin, and myoglobin, leading to significant structural and functional changes. These interactions, which involve the formation of ground state complexes and conformational changes in the proteins, are crucial for understanding PpIX's therapeutic roles and mechanisms of action (Sil et al., 2004).

Nanoparticle Carriers for Photodynamic Therapy

The development of nanoparticle carriers for PpIX has opened new avenues in photodynamic therapy. These carriers, such as silica spheres, retain the optical properties and singlet oxygen generation capacity of PpIX, making them effective for therapeutic applications (Rossi et al., 2008).

Role in Chlorophyll Biosynthesis

In plant biology, PpIX is a key intermediate in chlorophyll biosynthesis. Studies on mutants in Arabidopsis have shown that PpIX and its derivatives play significant roles in signaling within the chlorophyll biosynthetic pathway, impacting plant development and photosynthesis (Pontier et al., 2007).

Supramolecular Chemistry

In supramolecular science, PpIX derivatives have found applications in creating one-dimensional nano-superstructures like vesicles, tubules, and nanowires. These structures are pivotal in artificial photosynthesis and biomedical science, demonstrating the versatility of PpIX in material science (Bhosale et al., 2013).

Photodynamic Detection and Therapy

PpIX's role as a photosensitizer in photodynamic detection and therapy of cancer is well-established. Its synthesis from ALA precursors and interactions with different cell lines underscores its importance in oncological treatments (Koo et al., 2010).

Fluorescence Spectrum Analysis

PpIX is utilized in fluorescence spectrum analysis for the detection of tumors. The use of wavelet transform-based systems enables the discrimination of weak PpIX signals in serum, proving its utility in early tumor diagnosis (Zhu et al., 2007).

Photosensitivity Prevention in Genetic Diseases

PpIX accumulation in erythropoietic protoporphyria, a genetic disease causing sensitivity to sunlight, has been addressed through photoprotective products based on its absorption spectrum. This application underlines PpIX's significance in dermatological conditions and treatment strategies (Teramura et al., 2017).

Applications in Chemical Biology

PpIX's role in chemical biology has been expanding, particularly through synthetic modifications for diverse applications like therapeutic agents, imaging tools, and sensors. Its interaction with biomolecules like DNA and heme-binding proteins is a focus area for developing novel molecular devices and therapeutic strategies (Sitte & Senge, 2020).

Mechanism of Action

Target of Action

Protoporphyrin IX (PpIX) is known to interact with a variety of targets. It has been found to bind to the HIV-1 Capsid Assembly and p53/MDM2 and p53/MDM4 interactions . These targets play crucial roles in viral replication and cellular apoptosis, respectively.

Mode of Action

PpIX interacts with its targets in unique ways. In the case of HIV-1, PpIX binds to the capsid assembly, promoting its multimerization . For p53/MDM2 and p53/MDM4 interactions, PpIX acts as a dual inhibitor, disrupting these interactions and inducing apoptosis in B-cell chronic lymphocytic leukemia cells .

Biochemical Pathways

PpIX is a fundamental precursor in the synthesis of heme and chlorophyll , playing a vital role in biological metabolism and biogeochemical cycling . It serves as the substrate for ferrochelatase , the final enzyme in heme biosynthesis . Accumulation of PpIX can lead to conditions like human porphyrias .

Pharmacokinetics

The ADME properties of PpIX are influenced by various factors such as solvent polarity, viscosity, concentration, temperature, and pH medium . .

Result of Action

The action of PpIX leads to various molecular and cellular effects. For instance, in the context of HIV-1, the promotion of capsid assembly by PpIX can potentially inhibit viral replication . When it comes to p53/MDM2 and p53/MDM4 interactions, the inhibitory action of PpIX can induce apoptosis in B-cell chronic lymphocytic leukemia cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PpIX. For example, in marine environments, the availability of nutrients and microbial diversity have been found to be linearly related to PpIX . Moreover, the oxygen tension and pH of the cellular environment can affect the production of PpIX .

Safety and Hazards

Large amounts of PPIX are toxic to the liver and can cause cholestatic liver injury . It is also a moderate to severe irritant to the skin and eyes .

Future Directions

PPIX-based strategies have been used for cancer diagnosis and treatment . There is ongoing research into the use of PPIX in optical spectroscopy-guided glioma surgery , and a new technique has been developed for quantifying PPIX in microbial cells in seawater . The selective accumulation of PPIX in neoplastic cells upon administration of 5-aminolevulinic acid (5-ALA) has been extensively reported, but the mechanisms underlying this crucial feature are still unclear .

Biochemical Analysis

Biochemical Properties

Protoporphyrin IX is involved in various biochemical reactions, primarily as a precursor in the biosynthesis of heme. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is ferrochelatase, which catalyzes the insertion of iron into this compound to form heme . This interaction is crucial for the synthesis of hemoglobin and myoglobin . Additionally, this compound forms complexes with myoglobin and hemoglobin, aiding in the release of oxygen from these proteins . The compound also interacts with guanylate cyclase and cyclic guanosine 3’, 5’-monophosphate/protein kinase G (cGMP/PKG) signaling pathways, influencing melanogenesis and melanosome transport .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It stimulates melanogenesis, increases melanocyte dendricity, and enhances melanosome transport through the cGMP/PKG pathway . In red blood cells, this compound penetrates and releases oxygen, leading to changes in cell morphology . The accumulation of this compound in human porphyrias can cause skin photosensitivity, biliary stones, hepatobiliary damage, and even liver failure . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by activating specific transcription factors and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to ferrochelatase, facilitating the insertion of iron into the porphyrin ring to form heme . This binding interaction is essential for the biosynthesis of heme and its incorporation into hemoproteins like hemoglobin and myoglobin . This compound also interacts with guanylate cyclase, leading to the activation of the cGMP/PKG signaling pathway, which in turn regulates melanogenesis and melanosome transport . Additionally, it can inhibit or activate enzymes involved in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can accumulate in cells over time, leading to increased photosensitivity and potential toxicity . In in vitro and in vivo studies, the stability of this compound is influenced by factors such as light exposure and the presence of specific enzymes . Long-term effects on cellular function include changes in cell morphology, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can stimulate melanogenesis and enhance melanosome transport without causing significant toxicity . At high doses, it can lead to adverse effects such as skin photosensitivity, biliary stones, and hepatobiliary damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed . Toxicity studies in animal models have shown that high doses of this compound can cause liver damage and other systemic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of heme. It is synthesized from acyclic precursors via a mono-pyrrole (porphobilinogen) and then a tetrapyrrole (uroporphyrinogen III) . This precursor is converted to protoporphyrinogen IX, which is oxidized to this compound by the enzyme protoporphyrinogen oxidase . The compound interacts with enzymes such as ferrochelatase, which catalyzes the final step in heme biosynthesis . Additionally, this compound can influence metabolic flux and metabolite levels by regulating the activity of specific enzymes and transporters .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The ATP-binding cassette transporter subfamily G member 2 (ABCG2) plays a crucial role in the efflux of this compound, modulating its distribution and toxicity . This transporter helps prevent the accumulation of this compound in cells, thereby reducing its phototoxicity and hepatotoxicity . Additionally, this compound can interact with other transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, affecting its activity and function. It is primarily associated with the mitochondrial inner membrane, where it interacts with enzymes involved in heme biosynthesis . The active site of protoporphyrinogen oxidase, the enzyme that converts protoporphyrinogen IX to this compound, faces the intermembrane space of mitochondria . Additionally, this compound can be found in other organelles such as chloroplasts and endoplasmic reticulum, where it participates in different biochemical processes .

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
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InChI

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFFYALKHPIRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50865-01-5 (di-hydrochloride salt)
Record name Protoporpyrin IX
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DSSTOX Substance ID

DTXSID4048353
Record name Protoporphyrin
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Molecular Weight

562.7 g/mol
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CAS RN

553-12-8
Record name Protoporpyrin IX
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does protoporphyrin IX contribute to photodynamic therapy?

A1: this compound acts as a photosensitizer. When exposed to light of a specific wavelength, it absorbs energy and transfers it to surrounding oxygen molecules, generating reactive oxygen species (ROS). [, ] These ROS cause localized cellular damage, leading to the destruction of targeted cells, such as cancer cells.

Q2: What is the role of this compound in chlorophyll synthesis?

A2: this compound is a crucial branch point in the tetrapyrrole biosynthesis pathway. [] In chlorophyll synthesis, it serves as the substrate for magnesium chelatase, an enzyme that inserts magnesium into PPIX to form magnesium-protoporphyrin IX, a precursor to chlorophyll. [, ]

Q3: How does this compound interact with proteins?

A3: this compound interacts with proteins through its porphyrin ring structure. Studies have shown that PPIX can bind to specific proteins like the HA2 domain of cysteine proteinases in Porphyromonas gingivalis, inhibiting their activity by competing with heme binding. [] Additionally, it can form complexes with membrane polypeptides in plants, especially after treatment with certain herbicides. []

Q4: What happens to this compound after it is produced in cells?

A4: this compound can have various fates within the cell. It can be:* Metabolized: Enzymes like ferrochelatase can insert iron into PPIX to form heme. [, ]* Degraded: Heme oxygenase can degrade heme (formed from PPIX) into biliverdin, ultimately leading to bilirubin. [, ]* Accumulated: In certain conditions, such as genetic disorders or in the presence of specific chemicals, PPIX can accumulate in cells. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C34H34N4O4, and its molecular weight is 562.65 g/mol.

Q6: What are the spectroscopic characteristics of this compound?

A6: this compound exhibits distinct spectroscopic properties. It absorbs light maximally in the blue region of the visible spectrum (Soret band) and emits red fluorescence, enabling its detection and quantification in biological samples using techniques like fluorescence microscopy and spectroscopy. [, , ]

Q7: How stable is this compound under different conditions?

A7: this compound stability varies depending on environmental factors:* Light: PPIX can degrade upon prolonged exposure to light. []* pH: Its stability is affected by pH, with increased degradation observed at acidic pH. []* Temperature: Elevated temperatures can lead to its degradation.* Solvent: Solubility and stability can be influenced by the solvent used.

Q8: How does the stability of this compound impact its applications?

A8: The stability of PPIX is crucial for its applications, particularly in photodynamic therapy, where controlled generation of ROS is essential. Formulating PPIX into nanoparticles or other delivery systems can enhance its stability, solubility, and delivery to target tissues, improving its therapeutic potential. [, ]

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